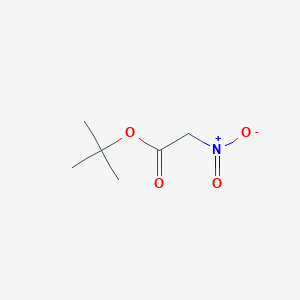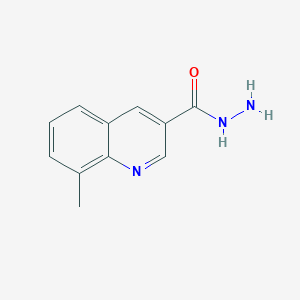![molecular formula C17H28N2O4 B13736425 Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane CAS No. 39444-87-6](/img/structure/B13736425.png)
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane is a compound with significant industrial and scientific applications. It is known for its role in the synthesis of polyurethanes and other polymeric materials. The compound is characterized by the presence of isocyanate groups, which are highly reactive and can form strong bonds with various substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane typically involves the reaction of ethane-1,2-diol with 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane. This reaction is often carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and using catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced equipment and technology. The process is optimized to achieve high yields and purity. Industrial production methods may include continuous flow reactors and other techniques to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and catalysts such as dibutyltin dilaurate. The reactions are typically carried out under controlled temperatures and in the presence of solvents to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound include polyurethanes, ureas, and other polymeric materials. These products have diverse applications in various industries .
Scientific Research Applications
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane has numerous scientific research applications, including:
Chemistry: Used in the synthesis of advanced polymeric materials with unique properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the creation of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and foams with enhanced performance characteristics.
Properties
CAS No. |
39444-87-6 |
|---|---|
Molecular Formula |
C17H28N2O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane |
InChI |
InChI=1S/C15H22N2O2.C2H6O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;3-1-2-4/h12-15H,1-9H2;3-4H,1-2H2 |
InChI Key |
KWXITRWAHDYEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CO)O |
Related CAS |
39444-87-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


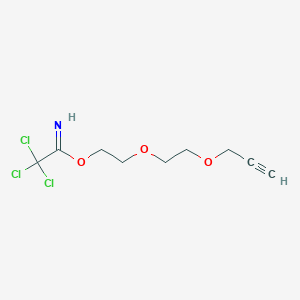

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)

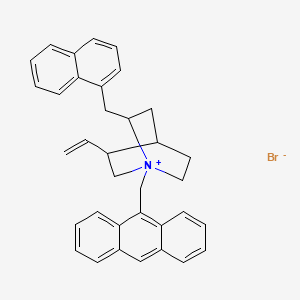
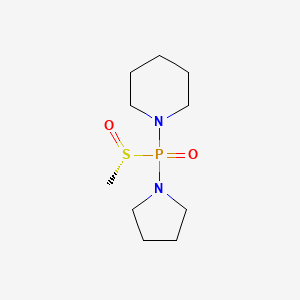
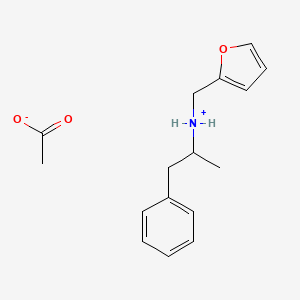
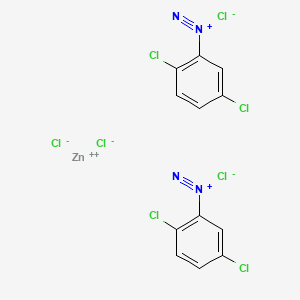
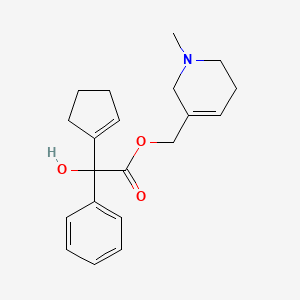
![5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide](/img/structure/B13736397.png)

![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
